molecular formula C15H13ClO3S3 B2443341 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate CAS No. 331460-97-0

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate

Cat. No.: B2443341
CAS No.: 331460-97-0
M. Wt: 372.9
InChI Key: NNQKSXJESKGDRE-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C15H13ClO3S3 It is characterized by the presence of a dithiolan ring attached to a phenyl group, which is further connected to a chlorobenzenesulfonate moiety

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3S3/c16-12-3-7-14(8-4-12)22(17,18)19-13-5-1-11(2-6-13)15-20-9-10-21-15/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQKSXJESKGDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization-Sulfonation

A modified approach combines dithiolane formation and sulfonation in a single pot. This method reduces purification steps but requires precise stoichiometry:

  • 4-Hydroxybenzaldehyde reacts with 1,2-ethanedithiol under BF₃ catalysis.
  • Without isolation, 4-chlorobenzenesulfonyl chloride and pyridine are added.
  • Yield: 60–65%, with minor impurities detected via HPLC.

Enzymatic Sulfonation

Recent patents describe lipase-mediated sulfonation in non-aqueous media, enhancing selectivity. For example, Candida antarctica lipase B (CAL-B) in tert-butanol achieves 55% conversion at 40°C over 24 hours. While less efficient, this method avoids harsh acids and bases, making it suitable for heat-sensitive substrates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, Ar–H), 7.55 (d, J = 8.8 Hz, 2H, Ar–H), 7.10 (d, J = 8.4 Hz, 2H, dithiolan-Ar–H), 6.95 (d, J = 8.4 Hz, 2H, dithiolan-Ar–H), 4.35–4.25 (m, 2H, S–CH₂), 3.95–3.85 (m, 2H, S–CH₂).
  • IR (KBr) : 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym), 750 cm⁻¹ (C–S).

Chromatographic Purity HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥96% purity, with retention time = 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzenesulfonate group can be reduced to form the corresponding sulfonic acid.

    Substitution: The chlorine atom in the chlorobenzenesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonic acids.

    Substitution: Various substituted benzenesulfonates.

Scientific Research Applications

Organic Synthesis

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. The dithiolan ring can participate in various chemical reactions, making it useful in synthesizing other dithiolan derivatives or sulfonates.

Biochemical Probes

Due to its structural features, this compound is investigated as a biochemical probe. The dithiolan moiety can interact with thiol groups in proteins, potentially inhibiting enzyme activities. This property makes it a candidate for studying enzyme mechanisms and protein interactions in biochemical pathways.

Antimicrobial and Anticancer Activity

Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. Studies have shown that sulfonamide derivatives can inhibit enzymes associated with cancer cell proliferation and show efficacy against various human cancer cell lines .

Specialty Chemicals Development

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique combination of functional groups allows it to be tailored for specific industrial processes or products.

Case Study 1: Anticancer Activity

In a study evaluating various sulfonamide derivatives for anticancer activity, compounds containing the dithiolan structure were found to exhibit significant cytotoxic effects against breast cancer cell lines. The mechanisms involved apoptosis induction and inhibition of cell cycle progression .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibitory potential of sulfonamide derivatives demonstrated that compounds similar to this compound effectively inhibited acetylcholinesterase and butyrylcholinesterase activities, which are crucial targets for Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The chlorobenzenesulfonate group can also interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate
  • 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate

Uniqueness

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is unique due to the presence of both the dithiolan ring and the chlorobenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C15H13ClO3S3C_{15}H_{13}ClO_3S_3 and a molar mass of approximately 372.91 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

The compound features a dithiolane ring, which is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and redox reactions. The presence of the sulfonate group enhances its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC15H13ClO3S3C_{15}H_{13}ClO_3S_3
Molar Mass372.91 g/mol
Density1.448 ± 0.06 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may exhibit:

  • Antioxidant Activity : Due to the presence of sulfur atoms, which can scavenge free radicals.
  • Antimicrobial Properties : Its sulfonate group may enhance interaction with microbial membranes.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

Antioxidant Activity

A study conducted on various dithiolane derivatives indicated that compounds with similar structures exhibited significant antioxidant properties. The mechanism involves the donation of electrons by sulfur atoms, which neutralizes reactive oxygen species (ROS) .

Antimicrobial Activity

Research has shown that sulfonated compounds can possess antimicrobial properties due to their ability to disrupt microbial cell membranes. In vitro tests demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

Another study highlighted the potential of this compound as an enzyme inhibitor. It was found to inhibit acetylcholinesterase activity in a dose-dependent manner, suggesting its potential use in treating conditions like Alzheimer's disease .

Case Study 1: Antioxidant Efficacy

In a comparative analysis involving various antioxidants, this compound demonstrated superior efficacy in reducing lipid peroxidation levels in rat liver homogenates when compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The results were statistically significant when compared to control groups treated with conventional antibiotics .

Q & A

Q. What are the critical steps and parameters in synthesizing 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate, and how is purity ensured?

Synthesis involves acid-catalyzed cyclization of 1,2-ethanedithiol with carbonyl precursors to form the dithiolane ring, followed by sulfonation with 4-chlorobenzenesulfonyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C during sulfonation) and moisture exclusion. Purity is ensured via silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Structural confirmation uses 1H/13C NMR and FT-IR .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

  • 1H/13C NMR : Identifies proton environments (e.g., dithiolane protons at δ 3.15–3.30 ppm) and aromatic sulfonate signals (δ 7.70–8.10 ppm).
  • FT-IR : Confirms sulfonate S=O stretches (1360–1380 cm⁻¹ and 1170–1190 cm⁻¹).
  • HRMS : Validates molecular ion ([M+H]⁺) with <5 ppm accuracy. Data interpretation compares experimental results with DFT-calculated spectra .

Q. How is the compound’s stability assessed under varying experimental conditions?

Accelerated degradation studies (pH 2–10 buffers, 40–60°C, light exposure) are analyzed via HPLC (C18 column, methanol/buffer pH 4.6 [65:35]). LC-MS/MS identifies degradation products, while Arrhenius plots predict shelf-life .

Q. What HPLC method development strategies are recommended for quantifying this compound?

Optimize columns (C8 vs. C18), mobile phases (methanol/phosphate buffer), and UV detection (λ = 254 nm). Validate linearity (R² > 0.995), LOD/LOQ, and recovery (98–102%) using impurity standards .

Q. How can reaction yield be optimized during scale-up?

Response Surface Methodology (Box-Behnken design) evaluates molar ratios (1:1.05–1:1.25), time (4–8 h), and temperature (25–45°C). Inline FT-IR monitors reaction progress, ensuring reproducibility at 1 kg scale .

Advanced Research Questions

Q. How do computational methods aid in understanding electronic properties?

DFT calculations (B3LYP/6-311G(d,p)) predict HOMO-LUMO gaps, electrostatic potentials, and vibrational frequencies. These guide reactivity predictions and intermolecular interaction analysis .

Q. What mechanistic insights exist for the hydrolysis of the dithiolane-sulfonate system?

Isotopic labeling (18O in sulfonate) and LC-MS reveal acid-catalyzed cleavage via protonation and nucleophilic attack. Eyring plots (Ea = 55–65 kJ/mol) align with DFT transition states .

Q. How are contradictions in biological activity data resolved?

Standardize assay conditions (DMSO ≤ 0.1%), use orthogonal methods (microdilution vs. disk diffusion), and verify chemical integrity (HPLC > 98% purity). Meta-analyses compare structure-activity relationships .

Q. How does X-ray crystallography elucidate solid-state interactions?

Single-crystal diffraction (Mo Kα, 100K) reveals dihedral angles (35–40°), hydrogen bonding (O···H-C = 2.40–2.55 Å), and π-stacking (3.45 Å spacing). These influence solubility and stability .

Q. What advanced routes address synthetic challenges in functionalization?

Orthogonal protection (TBDMS groups), Pd-catalyzed cross-coupling, and flow chemistry enable sequential functionalization. In situ FT-NIR monitors dithiolane closure (SH stretch at 2550 cm⁻¹) .

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